molecular formula C12H9ClN2O3 B1489304 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid CAS No. 1511696-89-1

3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid

Cat. No. B1489304
M. Wt: 264.66 g/mol
InChI Key: MEWQXYOWVPMGIE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “3-Chloro-6-(2-methoxyphenyl)pyridazine” is 220.66 . The IUPAC Standard InChI is InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-7-11(12)14-13-9/h2-7H,1H3 .


Chemical Reactions Analysis

The compound can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . It has a boiling point of 122°C .

Scientific Research Applications

  • Synthesis of Minaprine

    • Field : Organic Chemistry
    • Application Summary : This compound was used during the synthesis of minaprine .
    • Method of Application : It was lithiated using lithium 2,2,6,6-tetramethylpiperidide .
    • Results : The exact results of this procedure are not specified in the source, but it’s implied that the synthesis was successful .
  • Preparation of α-Aryl-α-(pyridazin-3-yl)-acetonitriles

    • Field : Organic Chemistry
    • Application Summary : This compound was used in the preparation of a number of α-aryl-α-(pyridazin-3-yl)-acetonitriles .
    • Method of Application : The exact method of application is not specified in the source .
    • Results : The exact results of this procedure are not specified in the source, but it’s implied that the preparation was successful .

Safety And Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335. The precautionary statements are P260;P280;P312 .

Future Directions

The compound can be used in the synthesis of a p38MAP kinase inhibitor with therapeutic potential in the treatment of autoimmune and inflammatory diseases . This suggests potential future directions in the development of treatments for these conditions.

properties

IUPAC Name

3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-10-5-3-2-4-7(10)9-6-8(12(16)17)11(13)15-14-9/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWQXYOWVPMGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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